

# Lorcaserin hydrochloride hemihydrate HPLC method development and validation

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## Compound of Interest

Compound Name: *Lorcaserin hydrochloride hemihydrate*

Cat. No.: *B8023404*

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An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for **Lorcaserin Hydrochloride Hemihydrate**.

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantification of **lorcaserin hydrochloride hemihydrate** in bulk drug and pharmaceutical dosage forms. The described method is stability-indicating, ensuring that the quantification of the active pharmaceutical ingredient (API) is accurate and unaffected by the presence of degradation products.

## Introduction

**Lorcaserin hydrochloride hemihydrate** is a selective serotonin 2C receptor agonist formerly used for chronic weight management.[1][2] Accurate and reliable analytical methods are crucial for the quality control of the drug substance and its formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.

This application note details two developed and validated HPLC methods for the analysis of **lorcaserin hydrochloride hemihydrate**, along with the validation protocols followed in accordance with International Council for Harmonisation (ICH) guidelines.

## Chromatographic Conditions

Two distinct HPLC methods are presented below. Method 1 is suitable for the analysis of lorcaserin in biological matrices (plasma) and utilizes an internal standard.[1][3][4] Method 2 is designed for the analysis of the bulk drug and tablet dosage forms and has been validated as a stability-indicating method.[5][6][7]

Table 1: HPLC Method Parameters

Parameter	Method 1	Method 2
Column	Phenomenex Luna C18 (250×4.6 mm, 5 µm)	Cosmosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	Phosphate buffer (pH 3):Acetonitrile:Methanol (65:20:15 v/v/v)	Methanol:10mM KH <sub>2</sub> PO <sub>4</sub> Buffer (pH 3) (70:30 v/v)
Flow Rate	1.0 mL/min	0.8 mL/min
Detection Wavelength	222 nm	222 nm
Internal Standard	Metoprolol	Not Applicable
Retention Time	Lorcaserin: 7.19 min, Metoprolol: 5.15 min	5.108 min

## Method Validation

The validation of the analytical method is critical to ensure its suitability for the intended purpose. The following parameters were assessed based on ICH guidelines.

## System Suitability

System suitability testing is an integral part of the method validation and is performed to ensure that the chromatographic system is adequate for the analysis to be performed.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	$\leq 2.0$
Theoretical Plates	$> 2000$
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$

## Specificity (Forced Degradation Studies)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. **Lorcaserin hydrochloride hemihydrate** was subjected to stress conditions including acid and base hydrolysis, oxidation, photolytic, and thermal stress.[5][6] The method was found to be specific, as the peak for lorcaserin was well-resolved from the peaks of the degradation products.

## Linearity

The linearity of the method was evaluated by analyzing a series of concentrations of **lorcaserin hydrochloride hemihydrate**.

Table 3: Linearity Data

Parameter	Method 1	Method 2
Range	500 - 3000 ng/mL	Not explicitly stated, but covers 50%, 100%, and 150% of the nominal concentration.
Correlation Coefficient ( $r^2$ )	Not explicitly stated	0.9995[5][6][7]
Slope	Not explicitly stated	42071[5][6]
Intercept	Not explicitly stated	21966[5][6]

## Accuracy (Recovery)

The accuracy of the method was determined by recovery studies, where a known amount of the standard drug was spiked into a sample matrix.

Table 4: Accuracy (Recovery) Data for Method 2

Spiked Level	Mean Percent Recovery (%)
50%	100.65[5][6]
100%	98.84[5][6]
150%	100.34[5][6]

## Precision

The precision of the method was evaluated by assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision Data for Method 2

Precision Type	% RSD
Intra-day Precision	0.29[5][6]
Inter-day Precision	0.26[5][6]

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ are important for determining the sensitivity of the method.

Table 6: LOD and LOQ Data

Parameter	Value
Limit of Detection (LOD)	0.3 µg (as per one source)[8]
Limit of Quantitation (LOQ)	1.0 µg (as per one source)[8]

## Experimental Protocols

### Preparation of Solutions

#### 4.1.1 Mobile Phase Preparation (Method 2)

- Prepare a 10mM potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ) buffer by dissolving the appropriate amount of  $\text{KH}_2\text{PO}_4$  in HPLC grade water.
- Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
- Mix methanol and the  $\text{KH}_2\text{PO}_4$  buffer in a ratio of 70:30 (v/v).
- Filter the mobile phase through a 0.45  $\mu\text{m}$  membrane filter and degas by sonication before use.

#### 4.1.2 Standard Stock Solution Preparation

- Accurately weigh about 10.8 mg of **lorcaserin hydrochloride hemihydrate** (equivalent to 10 mg of lorcaserin) and transfer it to a 10 mL volumetric flask.<sup>[1][3]</sup>
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000  $\mu\text{g/mL}$ .

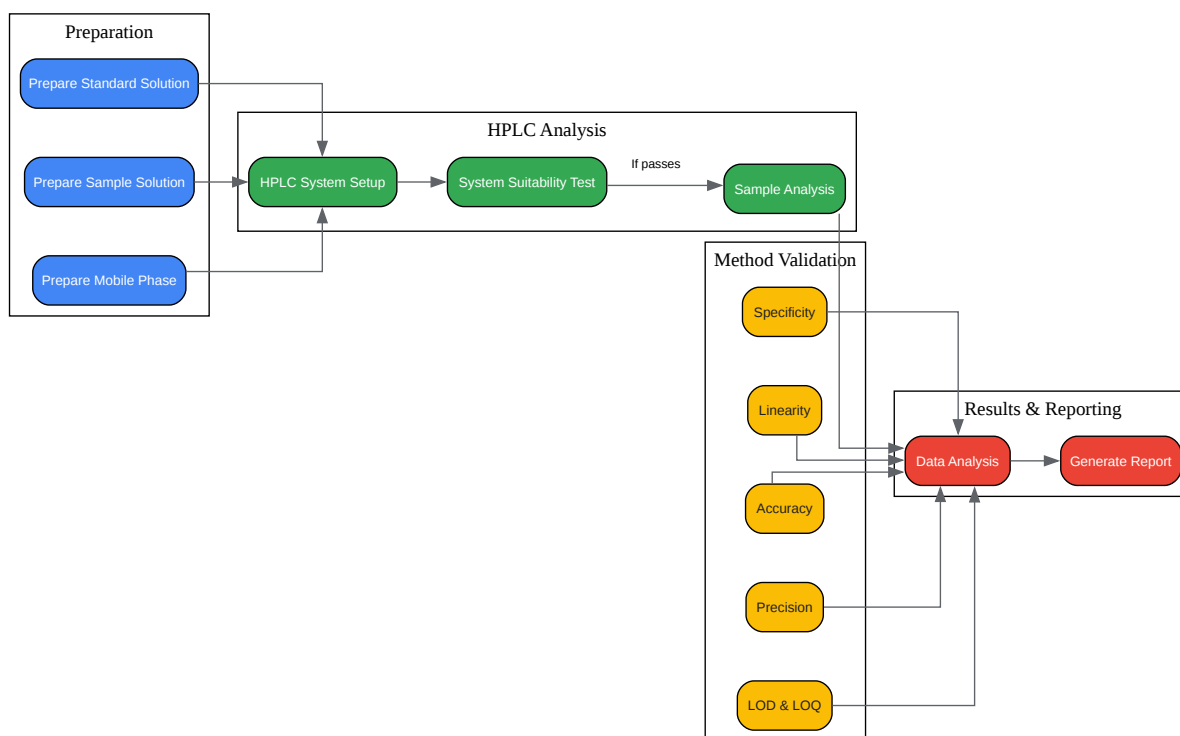
#### 4.1.3 Sample Preparation (for Tablet Dosage Form)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of lorcaserin and transfer it to a 10 mL volumetric flask.
- Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter.

## Chromatographic Procedure

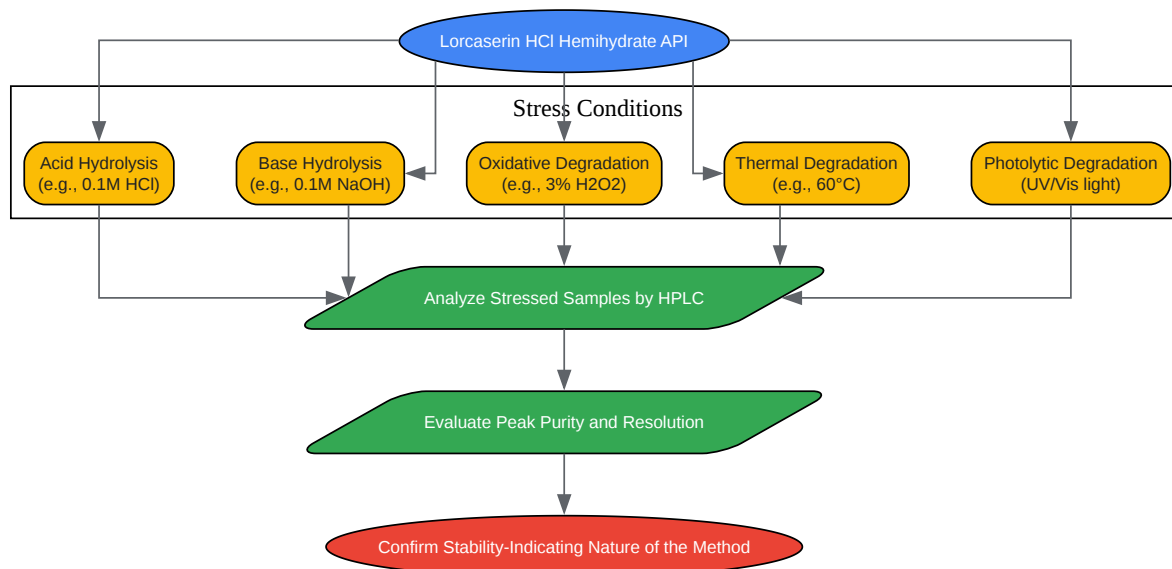
- Inject 20  $\mu$ L of the standard and sample solutions into the HPLC system.
- Record the chromatograms and measure the peak areas.
- Calculate the amount of **lorcaserin hydrochloride hemihydrate** in the sample using the peak areas obtained from the standard and sample solutions.

## Visualizations



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Caption: Workflow for HPLC Method Development and Validation.



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Caption: Workflow for Forced Degradation Studies.

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